molecular formula C13H8N2O7 B12013069 2-(2,6-Dioxooxan-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 6383-81-9

2-(2,6-Dioxooxan-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12013069
CAS No.: 6383-81-9
M. Wt: 304.21 g/mol
InChI Key: ZBOVQFVXPCDZEH-UHFFFAOYSA-N
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Description

2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a pyran ring and an isoindole ring

Preparation Methods

The synthesis of 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the nitro group and the formation of the isoindole ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyran and isoindole rings can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione include:

  • 3-(2,6-dioxotetrahydro-2H-pyran-3-yl)propanoic acid
  • (2,6-Dioxotetrahydro-2H-pyran-3-yl)acetic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 2-(2,6-dioxotetrahydro-2H-pyran-3-yl)-5-nitro-1H-isoindole-1,3(2H)-dione lies in its combination of a nitro group with the pyran and isoindole rings, which imparts distinct chemical and biological properties .

Properties

CAS No.

6383-81-9

Molecular Formula

C13H8N2O7

Molecular Weight

304.21 g/mol

IUPAC Name

2-(2,6-dioxooxan-3-yl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C13H8N2O7/c16-10-4-3-9(13(19)22-10)14-11(17)7-2-1-6(15(20)21)5-8(7)12(14)18/h1-2,5,9H,3-4H2

InChI Key

ZBOVQFVXPCDZEH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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